2-(Pyrazolo[1,5-A]pyridin-3-YL)-4-(tetrahydro-2H-pyran-4-YL)pyrimidin-5-amine
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Overview
Description
2-(Pyrazolo[1,5-A]pyridin-3-YL)-4-(tetrahydro-2H-pyran-4-YL)pyrimidin-5-amine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a pyrazolo[1,5-A]pyridine core, a tetrahydro-2H-pyran ring, and a pyrimidin-5-amine group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrazolo[1,5-A]pyridin-3-YL)-4-(tetrahydro-2H-pyran-4-YL)pyrimidin-5-amine typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolo[1,5-A]pyridine core, followed by the introduction of the tetrahydro-2H-pyran ring and the pyrimidin-5-amine group. Common reagents and catalysts used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with stringent control over reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrazolo[1,5-A]pyridin-3-YL)-4-(tetrahydro-2H-pyran-4-YL)pyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Pyrazolo[1,5-A]pyridin-3-YL)-4-(tetrahydro-2H-pyran-4-YL)pyrimidin-5-amine depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-A]pyridine derivatives: Compounds with similar core structures but different substituents.
Tetrahydro-2H-pyran derivatives: Compounds featuring the tetrahydro-2H-pyran ring with various functional groups.
Pyrimidin-5-amine derivatives: Compounds with the pyrimidin-5-amine group and different ring systems.
Uniqueness
2-(Pyrazolo[1,5-A]pyridin-3-YL)-4-(tetrahydro-2H-pyran-4-YL)pyrimidin-5-amine is unique due to its combination of three distinct heterocyclic systems, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
1363404-81-2 |
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Molecular Formula |
C16H17N5O |
Molecular Weight |
295.34 g/mol |
IUPAC Name |
4-(oxan-4-yl)-2-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-5-amine |
InChI |
InChI=1S/C16H17N5O/c17-13-10-18-16(20-15(13)11-4-7-22-8-5-11)12-9-19-21-6-2-1-3-14(12)21/h1-3,6,9-11H,4-5,7-8,17H2 |
InChI Key |
CPSPBBZJFVDQSE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=NC(=NC=C2N)C3=C4C=CC=CN4N=C3 |
Origin of Product |
United States |
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